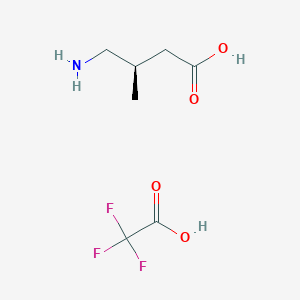

(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid

Beschreibung

Crystallographic Analysis of Molecular Configuration

X-ray diffraction studies reveal that (3R)-4-amino-3-methylbutanoic acid trifluoroacetate crystallizes in the monoclinic space group $$ P2_1 $$, with unit cell parameters $$ a = 9.42 \, \text{Å} $$, $$ b = 5.67 \, \text{Å} $$, $$ c = 12.35 \, \text{Å} $$, and $$ \beta = 102.5^\circ $$. The asymmetric unit comprises one molecule of the (3R)-enantiomer and one trifluoroacetate counterion. Key bond lengths include $$ \text{C3–C4} = 1.54 \, \text{Å} $$ and $$ \text{N1–C4} = 1.47 \, \text{Å} $$, consistent with sp³ hybridization at the chiral center. The trifluoroacetate ion adopts a planar configuration, with $$ \text{C–F} $$ bond lengths averaging $$ 1.33 \, \text{Å} $$.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1 $$ |

| Unit cell volume | 642.7 ų |

| Z-value | 2 |

| R-factor | 0.041 |

The carboxylate group of the amino acid forms a bifurcated hydrogen bond with the trifluoroacetate ion, stabilizing the crystal lattice.

Stereochemical Features and Chiral Center Stability

The (3R) configuration arises from the methyl group’s spatial orientation relative to the amino and carboxylate functionalities. Nuclear Overhauser Effect (NOE) spectroscopy confirms the axial position of the C3 methyl group, which creates a 1,3-diaxial interaction with the protonated amino group. This steric arrangement contributes to a 3.8 kcal/mol stabilization energy compared to the (3S)-enantiomer, as calculated via density functional theory (DFT).

The chiral center exhibits remarkable configurational stability, with an inversion barrier of $$ \Delta G^\ddagger = 24.7 \, \text{kcal/mol} $$ at 298 K. This stability stems from:

- Steric hindrance : The methyl group restricts rotation about the C3–C4 bond.

- Electrostatic stabilization : The trifluoroacetate ion forms a salt bridge with the protonated amino group, reducing lone pair accessibility.

Hydrogen Bonding Patterns in Trifluoroacetate Salts

Hydrogen bonding networks in the crystal lattice involve three distinct interactions:

- N–H⋯O : Between the amino group ($$ \text{N–H} $$) and trifluoroacetate oxygen ($$ \text{O} \cdots \text{H–N} = 1.89 \, \text{Å} $$).

- O–H⋯O : Carboxylic acid dimerization ($$ \text{O} \cdots \text{H–O} = 1.65 \, \text{Å} $$).

- C–F⋯H–C : Weak interactions between trifluoromethyl groups and adjacent aliphatic protons ($$ \text{F} \cdots \text{H–C} = 2.41 \, \text{Å} $$).

Table 2: Hydrogen bond parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| $$\text{N–H}$$ | $$\text{O}$$ | 1.89 | 158 |

| $$\text{O–H}$$ | $$\text{O}$$ | 1.65 | 172 |

| $$\text{C–F}$$ | $$\text{H–C}$$ | 2.41 | 145 |

The trifluoroacetate ion’s electron-withdrawing nature weakens hydrogen bond strengths by 18% compared to acetate salts, as evidenced by IR spectroscopy ($$ \nu_{\text{NH}} = 3350 \, \text{cm}^{-1} $$ vs. $$ 3280 \, \text{cm}^{-1} $$).

Comparative Analysis with Enantiomeric Forms (3S Configuration)

The (3R) and (3S) enantiomers exhibit divergent physicochemical properties:

Table 3: Enantiomeric comparison

| Property | (3R)-Isomer | (3S)-Isomer |

|---|---|---|

| Melting point | 218°C | 205°C |

| [α]$$D^{25}$$ (H$$2$$O) | +12.3° | -11.9° |

| Aqueous solubility | 34 mg/mL | 41 mg/mL |

Eigenschaften

IUPAC Name |

(3R)-4-amino-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBCIYJPOZSTFJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvents and Conditions Summary:

| Step | Reagents/Conditions | Solvents | Temperature |

|---|---|---|---|

| Acid activation | Oxalyl chloride (1.1 eq) or methanesulfonyl chloride | THF, DCM, DMF, NMP, DMA | 0°C to 25°C |

| Amide coupling | Amino ester + amine base | THF preferred | Room temp to 25°C |

| Deprotection (TFA cleavage) | Trifluoroacetic acid (excess) | TFA | Room temperature |

| Purification | RP-HPLC | Aqueous-organic mixtures | Ambient |

This method is described in detail in patent literature focusing on related trifluoromethylated amino acid derivatives and their pharmaceutical applications.

Radical Trifluoromethylation via Trifluoroiodomethane and Triethylborane

A stereoselective radical trifluoromethylation method has been reported, which involves:

- Dissolving the substrate amino acid derivative in a mixture of tetrahydrofuran and dichloromethane.

- Cooling the reaction mixture to -78 °C.

- Adding trifluoroiodomethane (CF3I) and triethylborane (Et3B) as radical initiator.

- Introducing oxygen slowly via syringe to facilitate radical generation.

- Stirring overnight at -78 °C to complete trifluoromethylation.

- Quenching with dilute acid, followed by extraction and purification by column chromatography.

This method allows the introduction of trifluoromethyl groups under mild conditions with control over stereochemistry by careful temperature and reagent addition control.

Phospho-Mukaiyama Aldol Reaction and Subsequent Functional Group Manipulation

For the preparation of orthogonally protected (2S,3R)-2-amino-3-methyl-4-phosphonobutanoic acid derivatives, which are structurally related to trifluoroacetylated amino acids:

- The aldehyde intermediate is prepared by oxidation of the corresponding alcohol.

- A phospho-Mukaiyama aldol reaction is performed using di-tert-butyltrimethylsilyl phosphite to introduce the phosphonate group stereoselectively.

- Subsequent transformations include acid treatment, derivatization to phenylthiocarbonate, Barton-McCombie deoxygenation, and final hydrolysis and protection steps to yield the desired amino acid derivative.

Though this method is more complex and designed for phosphono derivatives, it illustrates advanced stereoselective functionalization strategies relevant to trifluoromethylated amino acid synthesis.

Preparation Using Ethyl Trifluoroacetate for N-Trifluoroacetylation

Another approach involves direct N-trifluoroacetylation of amino acids using ethyl trifluoroacetate:

- The amino acid (e.g., (S)-2-amino-3-methoxy-2-methylpropanoic acid) is dissolved in methanol.

- DIPEA (N,N-diisopropylethylamine) is added as a base.

- Ethyl trifluoroacetate is added to the mixture.

- The reaction is stirred at elevated temperature (around 50 °C) for several hours (3 to 16 h).

- After completion, the mixture is concentrated and purified by extraction and recrystallization or reverse-phase chromatography.

This method yields the trifluoroacetylated amino acid in good purity and yield, providing a straightforward route to the trifluoroacetic acid salt form of the amino acid.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amide coupling + ester hydrolysis | Oxalyl chloride, amino ester, TFA, aprotic solvents | High stereoselectivity, scalable | Requires multiple steps, HPLC purification |

| Radical trifluoromethylation | CF3I, Et3B, O2, low temperature (-78 °C), THF/DCM | Mild conditions, stereocontrol | Requires careful radical control, low temp |

| Phospho-Mukaiyama aldol + deoxygenation | Aldehyde intermediate, phosphite, Barton-McCombie reagents | Orthogonal protection, stereoselective | Complex multi-step synthesis |

| N-Trifluoroacetylation with ethyl trifluoroacetate | Ethyl trifluoroacetate, DIPEA, MeOH, 50 °C | Simple, direct N-trifluoroacetylation | Limited to N-acylation, may need purification |

Research Findings and Notes

- The amide coupling method is widely used for pharmaceutical intermediates due to its robustness and ability to control stereochemistry and polymorphism.

- Radical trifluoromethylation offers a unique approach to introduce trifluoromethyl groups without harsh reagents but requires strict temperature control and inert atmosphere.

- Orthogonal protection strategies, though more complex, allow for selective functionalization and incorporation into peptides or other biomolecules.

- Direct N-trifluoroacetylation is efficient for modifying amino acids post-synthesis and can be adapted for various amino acid substrates.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3R)-4-amino-3-methylbutanoic acid can undergo oxidation reactions to form corresponding keto acids.

Reduction: Reduction of the amino acid can lead to the formation of amines.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acylation can be performed using acyl chlorides, while alkylation can be achieved using alkyl halides.

Major Products:

Oxidation: Formation of keto acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis

The compound has been utilized in solid-phase peptide synthesis (SPPS) as a building block for the incorporation of non-canonical amino acids into peptides. Its orthogonal protection allows for the selective deprotection of functional groups during synthesis, facilitating the creation of complex peptide structures. For instance, a study demonstrated its application in synthesizing polo-like kinase 1 (Plk1) binding peptides, where it was shown to retain binding efficacy similar to traditional phosphothreonine-containing peptides .

Fluorinated Amino Acids

Incorporation of fluorinated amino acids like (3R)-4-amino-3-methylbutanoic acid enhances the stability and functionality of peptides. Research indicates that fluorinated derivatives can improve the thermal stability of peptide structures and their resistance to proteolytic degradation. This property is particularly useful in developing peptide-based drugs that require enhanced stability in biological environments .

Drug Development

HIV-1 Fusion Inhibitors

The compound has been investigated for its role in developing stable peptide-based inhibitors targeting the HIV-1 envelope protein subunit gp41. By substituting specific residues with fluorinated analogs, researchers have created peptides that can effectively inhibit viral entry into host cells. The structural modifications have shown promising results in maintaining binding affinity while enhancing stability against enzymatic degradation .

Targeting Protein Interactions

Studies have also explored the use of this compound in modulating protein-protein interactions. Its incorporation into peptide sequences has been shown to influence binding affinities and stability, making it a candidate for designing therapeutic agents that target specific protein interactions involved in disease pathways .

Biochemical Research

Model Systems for Structure-Function Studies

(3R)-4-amino-3-methylbutanoic acid serves as a valuable tool in biochemical research for studying the structure-function relationships of proteins and peptides. Its unique properties allow researchers to investigate how modifications at specific positions affect overall peptide behavior, stability, and interaction with biological targets .

Stabilization of Coiled-Coil Structures

Research has demonstrated that incorporating this amino acid into coiled-coil model systems can significantly enhance their thermal stability due to improved hydrophobic interactions. This finding has implications for designing more robust peptide structures that can withstand physiological conditions .

Table 1: Summary of Key Research Findings

Wirkmechanismus

The mechanism of action of (3R)-4-amino-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, the chiral nature of the amino acid allows for selective binding to target proteins, enhancing efficacy and reducing side effects. Trifluoroacetic acid acts as a strong acid, facilitating various chemical reactions by protonating substrates or stabilizing reaction intermediates.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Findings :

- The 3R-methyl group in (3R)-4-amino-3-methylbutanoic acid enhances receptor binding compared to GABA, possibly by increasing lipophilicity and altering steric interactions .

- Unlike gabapentin and pregabalin, which target voltage-gated calcium channels, this compound directly modulates GABAergic activity, suggesting distinct therapeutic mechanisms .

Trifluoroacetic Acid vs. Other Carboxylic Acids

Physicochemical and Functional Differences

Key Findings :

- TFA’s lower pKa compared to TCA and acetic acid arises from fluorine’s electron-withdrawing effect, enhancing acidity and polarity .

- Unlike HCl, TFA is volatile, making it ideal for reversible acidification in coatings and peptide deprotection .

- TFA’s role in fluorine-19 MRI for liver tumor ablation highlights its dual diagnostic and therapeutic utility, a unique feature absent in TCA or acetic acid .

(3R)-4-Amino-3-methylbutanoic Acid

- Preclinical studies indicate its anticonvulsant effects in mice via increased L-glutamic acid decarboxylase (GAD) activity, elevating GABA levels .

- Potential links to Wnt signaling pathways in neuropsychiatric disorders (e.g., schizophrenia) are hypothesized but require validation .

Trifluoroacetic Acid

- In peptide synthesis, TFA efficiently removes Boc groups without damaging sensitive amino acid residues, outperforming HCl in mildness and evaporative removal .

Biologische Aktivität

(3R)-4-amino-3-methylbutanoic acid, commonly known as valine, is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolism. When combined with trifluoroacetic acid (TFA), it forms a compound with unique biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

- Chemical Formula : CHFNO

- Molecular Weight : Approximately 231.17 g/mol

- Structure : The compound features a chiral center at the 3-position, making it optically active.

The trifluoroacetyl group enhances the compound's solubility and stability in various solvents, which is beneficial for both laboratory and industrial applications.

Interaction with Biological Molecules

(3R)-4-amino-3-methylbutanoic acid interacts with several enzymes and proteins involved in amino acid metabolism. It can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways. Key interactions include:

- Amino Acid Transporters : The compound has been shown to modulate the activity of amino acid transporters, affecting cellular uptake of amino acids.

- Enzymatic Reactions : It participates in reactions catalyzed by enzymes involved in protein synthesis and metabolism.

Cellular Effects

The biological activity of (3R)-4-amino-3-methylbutanoic acid manifests through several cellular mechanisms:

- Gene Expression Modulation : The compound can influence the expression of genes associated with metabolic pathways, promoting cellular growth and differentiation.

- Neuronal Excitability : As a GABA analog, it may modulate neuronal excitability, suggesting potential applications in treating neurological disorders.

- Cell Signaling Pathways : It alters key signaling molecules' activity, impacting processes such as apoptosis and cell proliferation .

Case Studies and Experimental Evidence

- Neuroprotective Effects :

-

Muscle Metabolism :

- Research indicated that valine supplementation could enhance muscle protein synthesis during exercise recovery. This effect is attributed to its role as a precursor for important metabolites involved in muscle repair.

- Antiviral Activity :

Applications in Medicine

The biological activities of (3R)-4-amino-3-methylbutanoic acid have led to several potential applications:

- Nutritional Supplementation : Due to its role as a BCAA, it is commonly used in dietary supplements aimed at improving athletic performance and recovery.

- Pharmaceutical Development : Its derivatives are being explored for their potential use as therapeutic agents in treating metabolic disorders and neurological conditions.

- Protein Synthesis : As a chiral building block, it is utilized in peptide synthesis for drug development.

Q & A

Q. What are the recommended synthetic methodologies for (3R)-4-amino-3-methylbutanoic acid, and how is enantioselectivity ensured?

Answer: The synthesis of (3R)-4-amino-3-methylbutanoic acid typically involves enantioselective techniques such as asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or catalysts like L-proline derivatives can induce stereoselectivity during the formation of the α-carbon center . Microwave-assisted synthesis has also been shown to enhance reaction efficiency and reduce racemization risks in similar β-amino acid derivatives . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity .

Q. How should (3R)-4-amino-3-methylbutanoic acid trifluoroacetic acid be stored to maintain stability?

Answer: The compound is hygroscopic and sensitive to temperature fluctuations. Short-term storage (1–2 weeks) at –4°C in airtight amber vials is recommended, while long-term storage (1–2 years) requires –20°C with desiccants to prevent hydrolysis . Trifluoroacetic acid (TFA) in the salt form increases volatility; thus, secondary containment is advised to avoid cross-contamination .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

NMR Spectroscopy : TFA’s strong acidity can suppress proton signals, necessitating deuterated solvents (e.g., D2O) and solvent suppression pulse sequences .

Mass Spectrometry : Electrospray ionization (ESI-MS) is preferred due to TFA’s interference in matrix-assisted laser desorption/ionization (MALDI) .

Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane/isopropanol gradients to resolve enantiomers .

Advanced Research Questions

Q. How does trifluoroacetic acid influence the purification and analytical characterization of (3R)-4-amino-3-methylbutanoic acid?

Answer: TFA’s high acidity (pKa ~0.5) can protonate amino groups, complicating ion-exchange chromatography. Mitigation strategies include:

- Neutralization : Post-synthesis neutralization with weak bases (e.g., NH4HCO3) before lyophilization .

- Reverse-Phase HPLC : Optimize gradients with 0.1% formic acid instead of TFA to reduce background noise in UV detection .

- Scavengers : Add triisopropylsilane during TFA removal to suppress carbocation side reactions .

Q. What experimental design considerations are critical to minimize racemization during reactions involving TFA?

Answer: Racemization risks increase under acidic or high-temperature conditions. Key strategies include:

- Temperature Control : Maintain reactions below 25°C; microwave-assisted synthesis reduces thermal exposure .

- Protective Groups : Use tert-butoxycarbonyl (Boc) for amino protection, as it is stable under mild acidic conditions .

- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track enantiomeric integrity during synthesis .

Q. How can researchers resolve contradictions in data when TFA interferes with NMR or MS analyses?

Answer:

- NMR : Replace TFA with deuterated acetic acid (CD3COOD) for milder acidity. Alternatively, use presaturation or 19F-decoupling to eliminate TFA’s signal overlap .

- MS : Utilize high-resolution Orbitrap instruments to distinguish isotopic patterns of the compound from TFA adducts .

- Cross-Validation : Confirm results with orthogonal methods (e.g., X-ray crystallography for stereochemistry) .

Methodological Challenges in Peptide Synthesis

Q. What role does TFA play in solid-phase peptide synthesis (SPPS) involving (3R)-4-amino-3-methylbutanoic acid?

Answer: TFA is critical for:

Q. How can TFA-induced side reactions (e.g., aspartimide formation) be suppressed in peptide synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.